molecular formula C26H22FN3O3S B2952054 [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-89-0

[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2952054
CAS No.: 892414-89-0
M. Wt: 475.54
InChI Key: DBDZEEWYCCWVJY-UHFFFAOYSA-N
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Description

[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorobenzyl mercaptan and 4-methoxybenzaldehyde, followed by cyclization and functional group modifications. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Methods such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target specific functional groups, such as the methoxy or fluorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its functional groups could enable binding to specific biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its structural features may allow it to interact with specific receptors or enzymes, leading to therapeutic applications.

Industry

In industrial applications, this compound could be used as a precursor for manufacturing advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    [7-[(4-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: Similar structure with a chlorine atom instead of fluorine.

    [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-hydroxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of [7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol lies in its specific combination of functional groups and tricyclic structure

Properties

IUPAC Name

[7-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-5-9-20(32-2)10-6-17)30-26(22)34-14-16-3-7-19(27)8-4-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDZEEWYCCWVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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